molecular formula C13H18O5S B1240546 (S)-ethofumesate

(S)-ethofumesate

Cat. No.: B1240546
M. Wt: 286.35 g/mol
InChI Key: IRCMYGHHKLLGHV-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-ethofumesate is the (S)-enantiomer of 2-ethoxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl methanesulfonate. It is an enantiomer of a (R)-ethofumesate.

Scientific Research Applications

Enantioselective Metabolism and Toxicity

  • Ethofumesate (ETO) has been studied for its metabolic kinetics and toxicity in rat and chicken hepatocytes. The metabolism in rat hepatocytes was enantioselective, indicating differential processing of the two enantiomers. This research provides insights into the toxicokinetics and cytotoxicity of chiral agrochemicals in hepatocytes from different species, crucial for environmental assessment of the pesticide (Xu et al., 2012).

Effects on Plant Diseases

  • A study on the timing of ethofumesate application revealed significant effects on the development of gray leaf spot in perennial ryegrass turf. This highlights the importance of application timing for effective disease control and integrated management of gray leaf spot in turfgrass (Uddin et al., 2004).

Controlled Pesticide Release

  • Ethofumesate's release properties have been explored using wheat gluten and montmorillonites. Controlled release formulations, which modulate transfer properties of ethofumesate in bio-sourced polymers, offer innovative ways to improve pesticide application efficiency and environmental safety (Chevillard et al., 2012).

In Vitro Metabolism and In Vivo Correlation

  • The metabolism of ethofumesate by human liver microsomes was investigated to understand its biotransformation in humans. The study provides valuable data for predicting potential human health risks associated with exposure to this pesticide (Perovani et al., 2020).

Residue Kinetics in Agricultural Soils

  • Research on ethofumesate dissipation kinetics and residues in soils under field conditions is crucial for understanding its environmental impact and safety for weed control in crops like sugar beet (Tandon & Pal, 2021).

Stereoselective Metabolism and Toxicokinetics

  • Studies on the stereoselective metabolism and toxicokinetics of ethofumesate in different species, including rabbits, have contributed to understanding its enantioselective behavior and implications for environmental and human health risk assessment (Zhu et al., 2007; Zhu et al., 2009).

Impact on Non-target Aquatic Organisms

  • The effects of ethofumesate on the energy metabolism of juvenile roach, a common fish in European waters, underlines the importance of assessing the impact of pesticides on non-target aquatic organisms (Maes et al., 2017).

Pesticide-Drug Interactions

  • Investigating the enantioselective inhibition of human cytochrome P450 forms by ethofumesate provides crucial data for predicting pesticide-drug interactions in humans, a key consideration for public health (Perovani et al., 2021).

Biodegradable Herbicide Delivery Systems

  • Development of new herbicidal formulations using wheat gluten and montmorillonites with ethofumesate demonstrates advancements in creating environmentally friendly pesticide delivery systems (Chevillard et al., 2014).

Properties

Molecular Formula

C13H18O5S

Molecular Weight

286.35 g/mol

IUPAC Name

[(2S)-2-ethoxy-3,3-dimethyl-2H-1-benzofuran-5-yl] methanesulfonate

InChI

InChI=1S/C13H18O5S/c1-5-16-12-13(2,3)10-8-9(18-19(4,14)15)6-7-11(10)17-12/h6-8,12H,5H2,1-4H3/t12-/m0/s1

InChI Key

IRCMYGHHKLLGHV-LBPRGKRZSA-N

Isomeric SMILES

CCO[C@@H]1C(C2=C(O1)C=CC(=C2)OS(=O)(=O)C)(C)C

SMILES

CCOC1C(C2=C(O1)C=CC(=C2)OS(=O)(=O)C)(C)C

Canonical SMILES

CCOC1C(C2=C(O1)C=CC(=C2)OS(=O)(=O)C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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